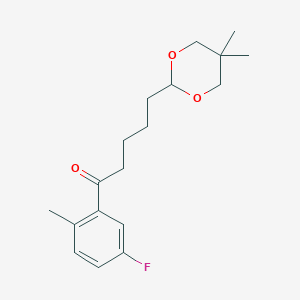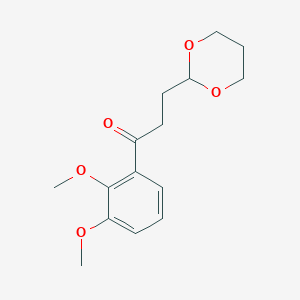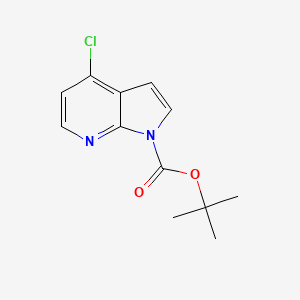
1-Boc-4-chloro-7-azaindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Boc-4-chloro-7-azaindole is an organic compound belonging to a family of heterocyclic compounds known as azaindoles. It is a derivative of indole and is composed of a benzene ring, a pyridine ring, and an azaindole ring. It is a colorless crystalline solid that has a melting point of 149-150°C. It is soluble in dimethylformamide, dimethyl sulfoxide, and methanol. 1-Boc-4-chloro-7-azaindole has a variety of applications in organic and medicinal chemistry, including its use as a reagent in the synthesis of other heterocyclic compounds.
Applications De Recherche Scientifique
- Scientific Field : Organic Chemistry and Drug Discovery
- Summary of the Application : “1-Boc-4-chloro-7-azaindole” is a chemical scaffold represented in many biologically active natural products and synthetic derivatives . It has yielded several therapeutic agents for a variety of diseases . It is also a useful intermediate for drug discovery research .
- Methods of Application or Experimental Procedures : The development of synthetic, elegant techniques for the functionalization of azaindoles continues to be an active area of research . Advances in metal-catalyzed chemistry have recently supported the successful development of a number of novel and effective methods for functionalization of the azaindole template .
- Results or Outcomes Obtained : Due to the interesting biochemical and biophysical properties of various isomeric azaindoles, numerous investigators have designed and implemented novel synthetic methods for azaindole core units in the past few decades . By using these novel strategies, a number of diversely substituted azaindoles including bioactive natural products, key intermediates, and drug candidates have been produced .
Propriétés
IUPAC Name |
tert-butyl 4-chloropyrrolo[2,3-b]pyridine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-12(2,3)17-11(16)15-7-5-8-9(13)4-6-14-10(8)15/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILMPLDZXMKZKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C(C=CN=C21)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-4-chloro-7-azaindole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


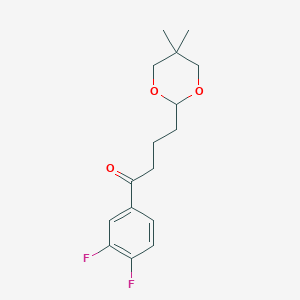


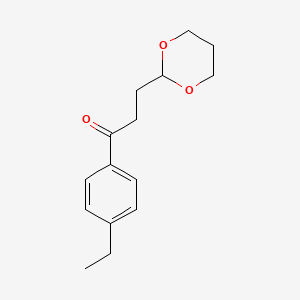
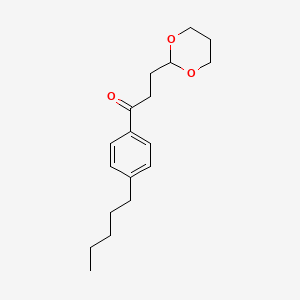
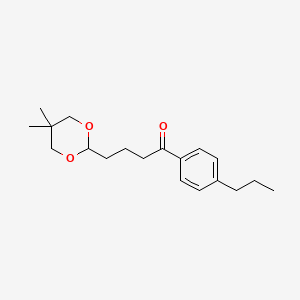
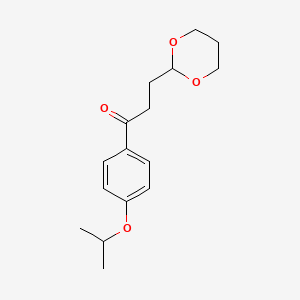
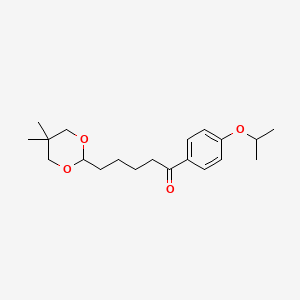
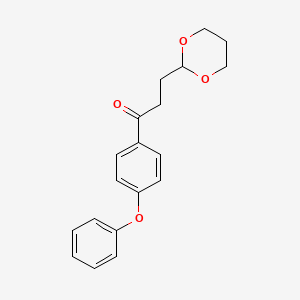
![1-[3,5-Bis(trifluoromethyl)phenyl]-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one](/img/structure/B1326197.png)

